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Compound of Interest

Compound Name: CPR005231

Cat. No.: B1192506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification and

characterization of CPR005231, a potent small molecule inhibitor. This document summarizes

the current scientific understanding of CPR005231, presenting key quantitative data, detailed

experimental methodologies, and visual representations of its mechanism of action within

relevant signaling pathways.

Executive Summary
CPR005231 has been identified as a novel inhibitor of Death-Associated Protein Kinase 1

(DAPK1), a serine/threonine kinase implicated in various cellular processes, including

apoptosis and autophagy.[1][2] Due to its role in pathological conditions such as Alzheimer's

disease and ischemic stroke, DAPK1 is a significant therapeutic target.[2][3][4] CPR005231,

also known as BDBM150751, exhibits inhibitory activity against DAPK1 and other kinases,

including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tyrosine-protein

kinase Src.[1][5] This guide delves into the data and experimental procedures that have

elucidated the primary biological target of CPR005231.

Quantitative Data Summary
The inhibitory activity and binding affinity of CPR005231 for its primary target, DAPK1, have

been quantified through various biochemical and biophysical assays. The following table

summarizes the key quantitative data available for CPR005231.
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Parameter Target Value Method Reference

IC50 DAPK1 247 nM
In-vitro Kinase

Assay
[2][4]

Kd DAPK1 240 nM

Isothermal

Titration

Calorimetry (ITC)

[4][6]

Kd DAPK1
0.24 µM (240

nM)

Isothermal

Titration

Calorimetry (ITC)

[7][8]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance

in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a

measure of the binding affinity between a ligand and a protein.

Biological Target Profile
Primary Target: Death-Associated Protein Kinase 1 (DAPK1)

CPR005231 is a potent, ATP-competitive inhibitor of DAPK1.[8] Structural studies have

revealed that CPR005231 binds to the ATP-binding pocket of the DAPK1 kinase domain.[2][4]

A co-crystal structure of DAPK1 in complex with CPR005231 is available in the Protein Data

Bank (PDB ID: 4TXC).[3][9] This structural information confirms that the imidazopyridazine core

of CPR005231 occupies the adenine-binding pocket and forms a crucial hydrogen bond with

the backbone amide of Valine 96 in the kinase hinge region.[1]

Secondary Targets:

In addition to DAPK1, CPR005231 has been shown to inhibit other kinases, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][5]

Tyrosine-protein kinase Src[1][2][5]

The inhibitory concentrations for these secondary targets are not as well-defined in the public

literature as for DAPK1.
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Experimental Protocols
The identification and characterization of CPR005231 as a DAPK1 inhibitor involved several

key experimental techniques. The following sections provide detailed, generalized protocols for

these methods.

In-vitro Kinase Assay
This assay is used to determine the inhibitory effect of a compound on the enzymatic activity of

a kinase.

Objective: To measure the IC50 value of CPR005231 against DAPK1.

Materials:

Recombinant human DAPK1 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

ATP (Adenosine triphosphate)

Substrate peptide (e.g., Myelin Basic Protein or a synthetic peptide)

CPR005231 at various concentrations

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well assay plates

Procedure:

Prepare Reagents: Dilute the DAPK1 enzyme, substrate, and ATP to their final desired

concentrations in kinase buffer. Prepare a serial dilution of CPR005231 in DMSO, followed

by a final dilution in kinase buffer.

Reaction Setup: In a 384-well plate, add the DAPK1 enzyme solution.

Add Inhibitor: Add the CPR005231 dilutions to the wells. Include a control with DMSO only

(no inhibitor).
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Initiate Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to terminate the kinase reaction

and convert the ADP generated to ATP.

Luminescence Reading: Add the Kinase Detection Reagent and incubate to allow for the

luminescent signal to stabilize. Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the

CPR005231 concentration and fit the data to a dose-response curve to determine the IC50

value.

Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding

of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and

thermodynamic parameters (enthalpy and entropy).

Objective: To determine the dissociation constant (Kd) of the CPR005231-DAPK1 interaction.

Materials:

Purified, concentrated DAPK1 protein in a suitable buffer (e.g., PBS or HEPES with 0.5 mM

TCEP).

CPR005231 dissolved in the same buffer.

Isothermal Titration Calorimeter.

Procedure:

Sample Preparation: Dialyze the DAPK1 protein and dissolve CPR005231 in the exact same

buffer to minimize heat of dilution effects. Degas both solutions before the experiment.
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Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the DAPK1 solution

into the sample cell of the calorimeter.

Titration: Load the CPR005231 solution into the injection syringe.

Data Acquisition: Perform a series of small, sequential injections of CPR005231 into the

DAPK1 solution. The instrument measures the heat released or absorbed after each

injection.

Data Analysis: The raw data consists of a series of peaks corresponding to each injection.

Integrate the area under each peak to determine the heat change. Plot the heat change per

mole of injectant against the molar ratio of CPR005231 to DAPK1. Fit this binding isotherm

to a suitable binding model to extract the thermodynamic parameters, including the Kd.

X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of a protein-ligand

complex.

Objective: To solve the co-crystal structure of DAPK1 in complex with CPR005231.

Materials:

Highly purified and concentrated DAPK1 protein.

CPR005231.

Crystallization screens and reagents.

X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

Complex Formation: Incubate the purified DAPK1 protein with an excess of CPR005231 to

ensure saturation of the binding site.

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH,

and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find
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conditions that yield well-ordered crystals of the DAPK1-CPR005231 complex.

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a

cryo-protectant solution to prevent ice formation during data collection.

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam. Rotate the

crystal and collect diffraction patterns at various orientations.

Structure Determination: Process the diffraction data to determine the unit cell parameters

and space group. Solve the phase problem using methods like molecular replacement (using

a known DAPK1 structure as a model).

Model Building and Refinement: Build an atomic model of the DAPK1-CPR005231 complex

into the resulting electron density map. Refine the model against the experimental data to

improve its quality and agreement with the data.

Structure Validation and Deposition: Validate the final structure for its geometric and

stereochemical quality. Deposit the coordinates and experimental data in the Protein Data

Bank (PDB).

Visualizations
The following diagrams illustrate the experimental workflow for target identification and the

signaling pathways in which DAPK1, the primary target of CPR005231, is involved.
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Experimental workflow for the identification of CPR005231 as a DAPK1 inhibitor.
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Simplified signaling pathway of DAPK1 and the inhibitory action of CPR005231.

Conclusion
CPR005231 is a well-characterized small molecule inhibitor of DAPK1. Its biological target has

been identified through a combination of in-vitro biochemical assays, biophysical methods, and

structural biology. The quantitative data on its potency and binding affinity, coupled with a
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detailed understanding of its binding mode, make CPR005231 a valuable research tool for

studying the roles of DAPK1 in health and disease. Further investigation into its effects in

cellular and in-vivo models will be crucial for exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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